

5-Nitrophthalazine: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Nitrophthalazine

Cat. No.: B1310618

[Get Quote](#)

Canonical SMILES: C1=CC2=CN=NC=C2C(=C1)--INVALID-LINK--[O-][1]

Abstract

This technical guide provides an in-depth exploration of **5-Nitrophthalazine**, a heterocyclic nitroaromatic compound of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and comprehensive characterization through modern spectroscopic techniques. Furthermore, it delves into the potential applications of **5-Nitrophthalazine** as a versatile scaffold in the design of novel therapeutic agents, supported by an analysis of the mechanistic principles underlying the bioactivity of nitro-containing compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering both foundational knowledge and practical insights.

Introduction: The Significance of the Phthalazine Scaffold

Phthalazine and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are considered "privileged structures" in medicinal chemistry.[2][3] Their inherent biological activities and ability to serve as versatile scaffolds for the synthesis of more complex molecules have led to their extensive investigation in the development of novel therapeutics. The introduction of a nitro group onto the phthalazine core, as in **5-Nitrophthalazine**, significantly modulates its electronic properties and reactivity, opening

avenues for its application in various therapeutic areas, including oncology and infectious diseases.[4][5] The electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with biological targets and can also be a key pharmacophoric feature.[4][6]

Chemical and Physical Properties

A thorough understanding of the fundamental properties of **5-Nitrophthalazine** is crucial for its effective utilization in research and development.

Property	Value	Source
IUPAC Name	5-nitrophthalazine	PubChem
SMILES	<chem>C1=CC2=CN=NC=C2C(=C1)[O-]</chem> INVALID-LINK--[O-]	PubChem[1]
CAS Number	89898-86-2	PubChem[1]
Molecular Formula	C ₈ H ₅ N ₃ O ₂	PubChem[1]
Molecular Weight	175.14 g/mol	PubChem[1]
Appearance	Solid (predicted)	-
Solubility	Soluble in common organic solvents	General Knowledge

Synthesis and Purification of 5-Nitrophthalazine

The synthesis of **5-Nitrophthalazine** is typically achieved through the nitration of a phthalazine precursor. The following protocol outlines a general procedure based on established methods for the nitration of aromatic compounds.[7][8][9]

Experimental Protocol: Nitration of Phthalazine

Objective: To synthesize **5-Nitrophthalazine** via electrophilic aromatic substitution.

Materials:

- Phthalazine

- Concentrated Sulfuric Acid (H_2SO_4)
- Concentrated Nitric Acid (HNO_3)
- Ice
- Sodium Bicarbonate (NaHCO_3) solution (saturated)
- Dichloromethane (CH_2Cl_2)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask
- Dropping funnel
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator
- Beakers and other standard laboratory glassware

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phthalazine in a minimal amount of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
- **Addition of Nitrating Mixture:** Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution of phthalazine, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, allow the reaction to stir at room temperature for a specified time. The progress of the reaction should be monitored by Thin

Layer Chromatography (TLC).

- Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

Objective: To purify the crude **5-Nitrophthalazine**.^{[10][11][12][13]}

Procedure:

- Solvent Selection: Choose a suitable solvent or solvent system in which **5-Nitrophthalazine** is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water, ethyl acetate/hexanes).
- Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
- Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
- Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **5-Nitrophthalazine**.

Spectroscopic Characterization

The structural elucidation of **5-Nitrophthalazine** is accomplished through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.^{[14][15]}

Experimental Protocol:

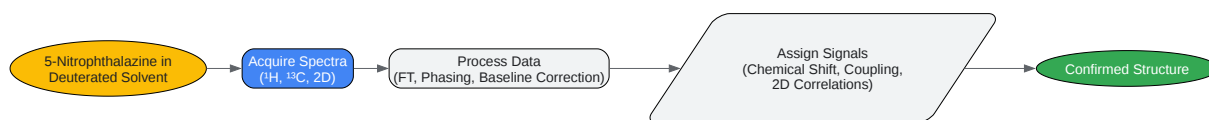
- Sample Preparation: Dissolve approximately 5-10 mg of purified **5-Nitrophthalazine** in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).^{[16][17][18][19][20]}

Predicted ¹H and ¹³C NMR Data:

¹ H NMR (Predicted)	Chemical Shift (δ, ppm)	Multiplicity
Aromatic Protons	7.5 - 9.0	m

¹³ C NMR (Predicted)	Chemical Shift (δ, ppm)
Aromatic Carbons	120 - 150
Carbon bearing NO ₂	~150

Note: The exact chemical shifts and coupling constants will depend on the solvent and the specific spectrometer used.



[Click to download full resolution via product page](#)

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in **5-Nitrophthalazine**.
[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

Experimental Protocol:

- Sample Preparation: A small amount of the solid sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm^{-1}).

Expected FTIR Peak Assignments:

Wavenumber (cm^{-1})	Vibration	Functional Group
~3100-3000	C-H stretch	Aromatic
~1600-1450	C=C and C=N stretch	Aromatic/Heterocyclic Ring
~1550-1500 and ~1350-1300	Asymmetric and Symmetric N-O stretch	Nitro Group
Below 900	C-H out-of-plane bend	Aromatic

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Experimental Protocol:

- Ionization Method: Electrospray ionization (ESI) or Electron Ionization (EI) can be used.
- Analysis: The sample is introduced into the mass spectrometer to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Expected Mass Spectrum Data:

- Molecular Ion Peak (M^+): $m/z = 175.04$
- Key Fragmentation Peaks: Loss of NO_2 ($m/z = 129$), loss of N_2 ($m/z = 147$), and other characteristic fragments of the phthalazine ring.

Applications in Drug Discovery and Mechanistic Insights

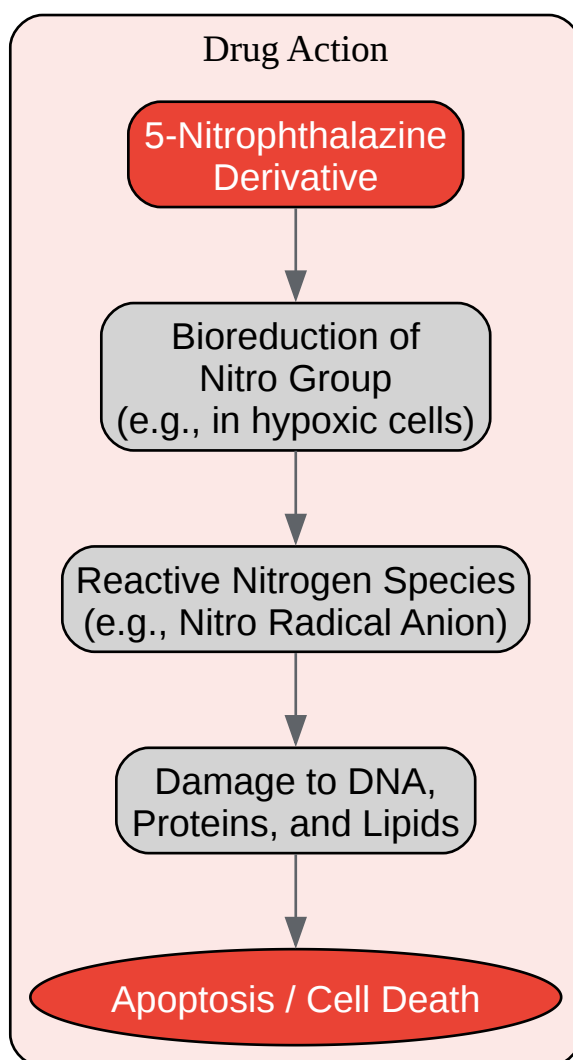
The **5-Nitrophthalazine** scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the field of oncology.[\[5\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#) The presence of the nitro group is a key feature, as it can be bio-reduced in hypoxic tumor environments to generate reactive nitrogen species that induce cellular damage and apoptosis.[\[4\]](#)[\[6\]](#)

Anticancer Potential

Derivatives of **5-Nitrophthalazine** can be designed to target specific pathways involved in cancer progression. For instance, they can serve as scaffolds for the development of kinase inhibitors, topoisomerase inhibitors, or agents that disrupt protein-protein interactions.

Antimicrobial Activity

Nitro-heterocyclic compounds have a long history as effective antimicrobial agents.[\[1\]](#)[\[34\]](#) The mechanism of action often involves the reduction of the nitro group by microbial enzymes to generate cytotoxic radicals that damage DNA and other vital cellular components.[\[35\]](#)



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for nitro-heterocyclic compounds.

Conclusion

5-Nitrophthalazine is a valuable building block in medicinal chemistry, offering a unique combination of a privileged heterocyclic scaffold and a bio reducible nitro group. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to explore the full potential of this versatile molecule in the quest for novel and effective therapeutic agents. The continued investigation of **5-Nitrophthalazine** and its derivatives is poised to yield significant advancements in the field of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. svedbergopen.com [svedbergopen.com]
- 7. researchgate.net [researchgate.net]
- 8. kbr.com [kbr.com]
- 9. Improved nitrations using metal nitrate-sulfuric acid systems - ePrints Soton [eprints.soton.ac.uk]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. How To [chem.rochester.edu]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. rsc.org [rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 19. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. instanano.com [instanano.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 28. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 30. Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzyl naphthols Derived from 2-Naphthol, Benzaldehydes, and α -Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Dihydrotriazine derivatives display high anticancer activity and inducing apoptosis, ROS, and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Mechanisms of Reduction of Nitroheterocyclic Drugs - R. Rao [grantome.com]
- To cite this document: BenchChem. [5-Nitrophthalazine: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1310618#smiles-notation-for-5-nitrophthalazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com